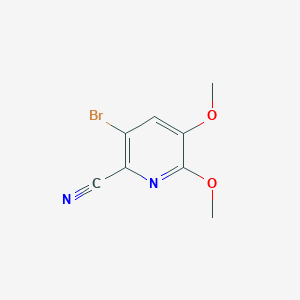
3-Bromo-5,6-dimethoxypicolinonitrile
Cat. No. B8812689
M. Wt: 243.06 g/mol
InChI Key: ONVFWHDVKGWYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09309199B2
Procedure details


To a mixture of 2,3-dibromo-5,6-dimethoxypyridine (150 mg, 0.505 mmol), Zn(CN)2 (30 mg, 0.253 mmol), Zn powder (33 mg, 0.051 mmol), Pd2(dba)3 (13.9 mg, 0.015 mmol) and DPPF (8.4 mg, 0.015 mmol), under argon, was added DMA (1.5 mL) and stirred at 120° C. for 3.5 h. Cooled to room temperature, filtered and purified by preparative HPLC (10-95% CH3CN/H2O over 20 min, 0.05% added TFA). The desired fractions were loaded onto a Strata-X-C cation exchange column. After washing the column with water and MeOH, the column was eluted with 5% NH4OH in MeOH to give 32 mg (26%) of 3-bromo-5,6-dimethoxypyridine-2-carbonitrile as a tan solid. LC/MS (M+H)+ 243.1.

Name
Zn(CN)2
Quantity
30 mg
Type
catalyst
Reaction Step One





Yield
26%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([Br:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([O:11][CH3:12])[N:3]=1.C[C:14]([N:16](C)C)=O>[C-]#N.[C-]#N.[Zn+2].[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[Br:8][C:7]1[C:2]([C:14]#[N:16])=[N:3][C:4]([O:11][CH3:12])=[C:5]([O:9][CH3:10])[CH:6]=1 |f:2.3.4,6.7.8.9.10,11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=C(C=C1Br)OC)OC
|
|
Name
|
Zn(CN)2
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
|
Name
|
|
|
Quantity
|
33 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
13.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
8.4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 120° C. for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative HPLC (10-95% CH3CN/H2O over 20 min, 0.05% added TFA)
|
|
Duration
|
20 min
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the column with water and MeOH
|
WASH
|
Type
|
WASH
|
|
Details
|
the column was eluted with 5% NH4OH in MeOH
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=C(C1)OC)OC)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 mg | |
| YIELD: PERCENTYIELD | 26% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
